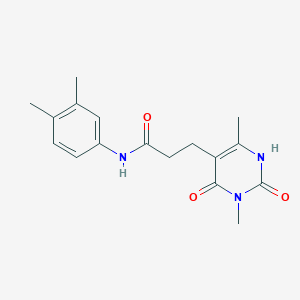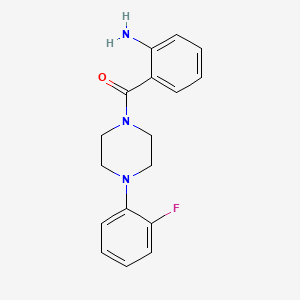
2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone” is also known as “(4-Aminophenyl) [4- (2-fluorophenyl)piperazin-1-yl]methanone” with a CAS Number of 885949-71-3 . It has a molecular weight of 299.35 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The compound has a boiling point of 161 degrees . Other physical and chemical properties such as melting point, density, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
One of the foundational aspects of using "2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone" is its role in synthesizing saturated spirocyclic N-heterocycles. The study by Siau and Bode (2014) demonstrated that the combination of cyclic ketones and stannyl amine protocol (SnAP) reagents affords saturated, spirocyclic N-heterocycles under operationally simple conditions, highlighting its importance in drug discovery and development (Siau & Bode, 2014).
Fluorescence and Logic Gate Applications
Gauci and Magri (2022) explored the solvent-polarity reconfigurable fluorescent logic gates using compounds comprising a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor. This research underscores the potential of such compounds in developing tools for probing cellular microenvironments and protein interfaces, which could be significantly relevant for "2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone" derivatives (Gauci & Magri, 2022).
Antimicrobial and Antiproliferative Properties
The synthesis and evaluation of quinolone derivatives, including the structure similar to "2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone", have shown significant antibacterial activities against resistant strains of bacteria. Chen et al. (2001) reported compounds demonstrating better activity against methicillin-resistant Staphylococcus aureus than norfloxacin, indicating the potential of such compounds in developing new antimicrobial agents (Chen et al., 2001).
Moreover, the study on benzochromene derivatives by Ahagh et al. (2019) revealed that compounds similar in structure to "2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone" possess anti-proliferative properties and induce apoptosis in colorectal cancer cell lines. This finding suggests a promising direction for cancer treatment research, leveraging the cytotoxic activities of these compounds (Ahagh et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
(2-aminophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-14-6-2-4-8-16(14)20-9-11-21(12-10-20)17(22)13-5-1-3-7-15(13)19/h1-8H,9-12,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMXLEGJPDLSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-5-(3-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2845731.png)
![[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2845733.png)
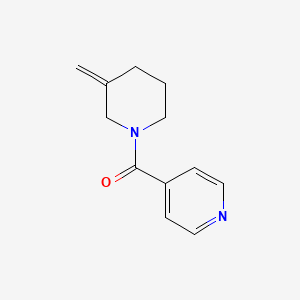
![2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2845735.png)
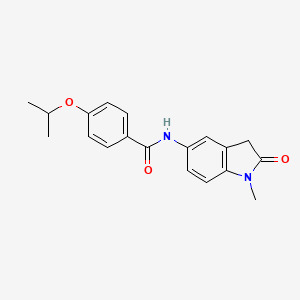

![3-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2845740.png)
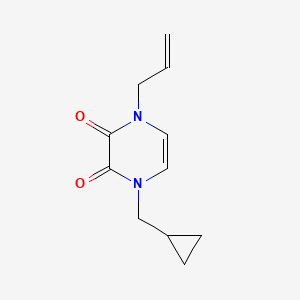
![N-([2,2'-bifuran]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2845746.png)
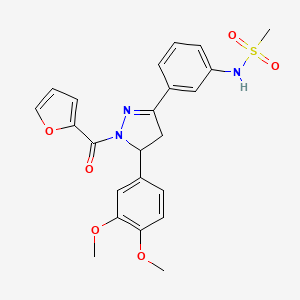
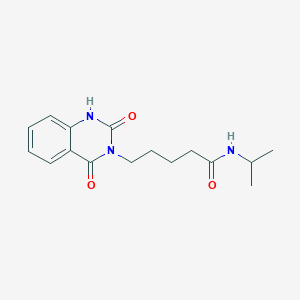
![2-[(4-Nitrophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2845750.png)
![6-(4-methoxyphenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2845752.png)
